

A Comparative Guide: Experimental Data vs. Computational Modeling of 4-Ethylhexanal Properties

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Compound of Interest

Compound Name: 4-ethylhexanal

Cat. No.: B6588603

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For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and development, a thorough understanding of a molecule's physicochemical properties is paramount for predicting its behavior, potential applications, and safety profile. This guide provides a comparative analysis of experimentally determined properties of **4-ethylhexanal** against the predictive power of modern computational modeling techniques. By juxtaposing hard experimental data with the theoretical approaches of computational chemistry, we aim to offer a comprehensive overview for researchers and drug development professionals.

Data Presentation: 4-Ethylhexanal and its Isomer

The following tables summarize the available experimental and computed physicochemical properties for **4-ethylhexanal** and its close isomer, 2-ethylhexanal. The inclusion of 2-ethylhexanal, for which more extensive experimental data is available, serves as a valuable reference for evaluating the potential accuracy of computational models for this class of branched aldehydes.

Table 1: Physicochemical Properties of **4-Ethylhexanal**

Property	Experimental Value	Computational Model	Predicted Value
Molecular Weight	128.21 g/mol	-	(Typically not predicted, but used as input)
Boiling Point	163°C at 760 mmHg[1]	Various QSPR/QSPR models can be applied.[2][3][4]	Data not available in literature
Density	0.809 g/cm ³ [1]	DFT or molecular dynamics simulations can be used.	Data not available in literature
Refractive Index	1.41[1]	QSPR models can be developed.	Data not available in literature
Flash Point	46.2°C[1]	QSPR models can be developed.	Data not available in literature
Vapor Pressure	2.11 mmHg at 25°C[1]	Molecular dynamics or advanced QSPR models can be used. [5]	Data not available in literature

Table 2: Physicochemical Properties of 2-Ethylhexanal (Isomer for Comparison)

Property	Experimental Value	Computational Model	Predicted Value
Molecular Weight	128.21 g/mol	-	(Typically not predicted, but used as input)
Boiling Point	162-165 °C	Various QSPR/QSPR models can be applied. [2] [3] [4]	Data not available in literature
Density	0.8195 g/mL	DFT or molecular dynamics simulations can be used.	Data not available in literature
Refractive Index	1.4155	QSPR models can be developed.	Data not available in literature
Vapor Pressure	Data available over a range of temperatures [6] [7] [8]	Molecular dynamics or advanced QSPR models can be used. [5]	Data not available in literature

Experimental Protocols

The experimental values cited in this guide are determined through standardized and rigorously validated methodologies. Below are summaries of the key experimental protocols relevant to the properties of **4-ethylhexanal**.

Boiling Point Determination (OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The OECD Test Guideline 103 describes several methods for this determination, including:

- **Ebulliometer Method:** This method involves measuring the boiling point by directly observing the temperature of the vapor-liquid equilibrium.

- **Dynamic Method:** In this approach, the boiling point is determined by measuring the vapor pressure of the substance at different temperatures and extrapolating to standard atmospheric pressure.
- **Distillation Method:** This involves distilling the substance and recording the temperature at which the liquid boils under atmospheric pressure.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

For a substance like **4-ethylhexanal**, a simple distillation or a dynamic method would be appropriate to obtain a precise boiling point.[\[13\]](#)

Density Measurement (OECD 109)

The density of a liquid is its mass per unit volume. OECD Guideline 109 outlines several techniques for accurate density measurement:

- **Hydrometer:** A weighted, graduated float is immersed in the liquid, and the density is read from the calibrated stem at the point where the liquid surface meets it. This method is suitable for liquids with a dynamic viscosity not exceeding 5 Pa·s.
- **Hydrostatic Balance:** The density is calculated from the difference in the weight of a solid of known volume when weighed in air and then submerged in the test liquid.
- **Oscillating Densimeter:** A U-shaped tube is filled with the liquid and subjected to oscillation. The density is determined from the change in the resonant frequency of the tube.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The ASTM D93 standard test method, using a Pensky-Martens closed-cup tester, is a widely accepted protocol.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

The procedure involves heating the sample in a closed cup at a controlled rate while stirring. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the temperature at which a flash is observed.[\[19\]](#)[\[21\]](#)

Computational Modeling Approaches

While specific computational predictions for **4-ethylhexanal**'s physicochemical properties are not readily available in the literature, several powerful computational methods can be employed to generate such data. These models are broadly categorized as follows:

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical and machine learning-based approaches that correlate the structural features of molecules with their physicochemical properties.^[22] These models are trained on large datasets of compounds with known properties to derive mathematical relationships.

- Workflow:
 - A dataset of diverse molecules with experimentally determined properties is compiled.
 - Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.
 - Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the property of interest.
 - The model is then validated using an external set of compounds to assess its predictive accuracy.

For **4-ethylhexanal**, a QSPR model could predict properties like boiling point and refractive index based on its structural descriptors.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter.^[23] It can be used to predict a wide range of properties from first principles.

- Application:
 - Geometry Optimization: DFT can determine the most stable three-dimensional conformation of **4-ethylhexanal**.

- Property Calculation: From the optimized geometry and electronic structure, properties such as density, polarizability (related to refractive index), and vibrational frequencies can be calculated.[24][25][26] DFT calculations can be computationally intensive, especially for larger molecules.[27]

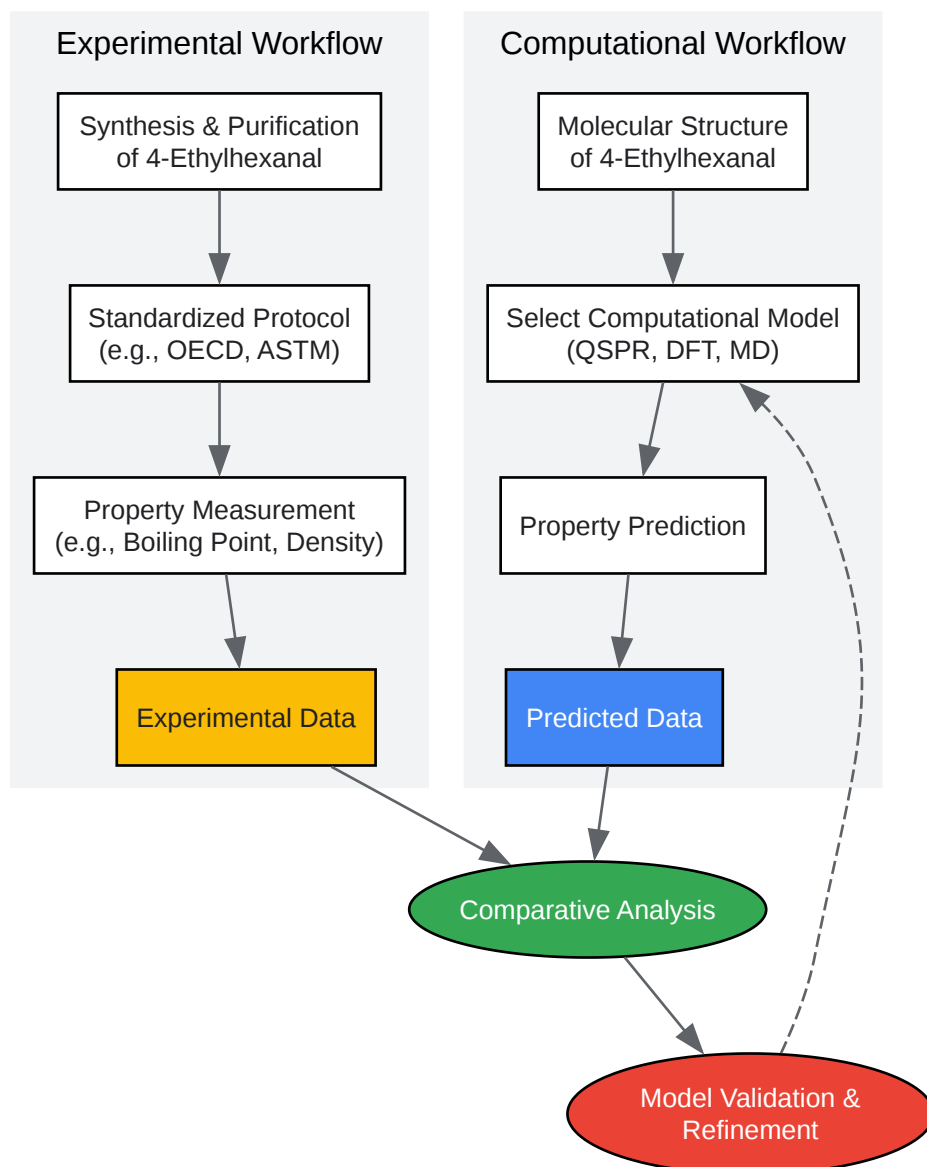
Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. By simulating the interactions of a large number of molecules, MD can predict macroscopic properties.

- Methodology:
 - A simulation box containing multiple molecules of **4-ethylhexanal** is created.
 - The forces between the molecules are calculated based on a chosen force field.
 - Newton's equations of motion are solved to simulate the movement of each atom over a series of small time steps.
 - By averaging the properties of the system over the simulation time, macroscopic properties like density, viscosity, and vapor pressure can be determined.

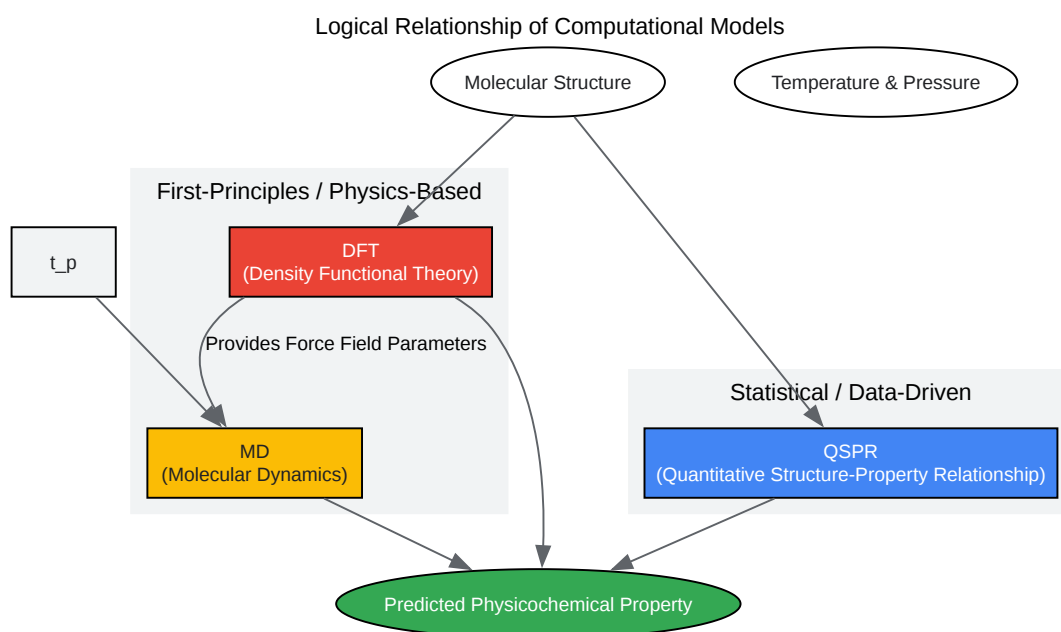
Mandatory Visualizations

Workflow: Comparison of Experimental and Computational Data



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Caption: A flowchart illustrating the parallel workflows for obtaining experimental and computational data for **4-ethylhexanal** properties, leading to a comparative analysis and model validation.



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Caption: A diagram showing the logical relationships between different computational modeling approaches for predicting physicochemical properties from a molecular structure.

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